molecular formula C12H13ClO4 B2718138 Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate CAS No. 255908-42-0

Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate

Cat. No.: B2718138
CAS No.: 255908-42-0
M. Wt: 256.68
InChI Key: SLDNPRYJMYURNF-YRNVUSSQSA-N
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Description

Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. It is characterized by the presence of a chloro-substituted phenoxy group, a methoxy group, and an acrylate moiety, which contribute to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is structurally similar to MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . MCPA acts as an auxin, a type of plant growth hormone

Cellular Effects

The cellular effects of Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate are currently unknown. Given its structural similarity to MCPA, it might influence cell function in a similar manner. MCPA selectively controls broad-leaf weeds in pasture and cereal crops by disrupting normal plant growth

Molecular Mechanism

MCPA, a structurally similar compound, exerts its effects by acting as an auxin, disrupting normal plant growth

Metabolic Pathways

MCPA, a structurally similar compound, serves as a growth substrate for certain bacteria , suggesting that this compound might be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate typically involves the reaction of 4-chloro-2-methylphenol with methoxyacrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of methoxyacrylic acid to form the ester linkage . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as palladium or copper can facilitate the esterification reaction, and advanced purification techniques like distillation and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate can be compared with other phenoxyacetic acid derivatives, such as:

The uniqueness of this compound lies in its combination of a chloro-substituted phenoxy group, a methoxy group, and an acrylate moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (E)-2-(4-chloro-2-methylphenoxy)-3-methoxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-8-6-9(13)4-5-10(8)17-11(7-15-2)12(14)16-3/h4-7H,1-3H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDNPRYJMYURNF-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=COC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)O/C(=C/OC)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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